8-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride

Kinase inhibitor design Structure-activity relationship (SAR) Medicinal chemistry

8-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride (CAS 2305255-67-6) is a heterocyclic building block belonging to the 2,7-naphthyridine family, specifically the partially saturated 1,2,3,4-tetrahydro subclass. The compound features a chlorine substituent at the 8-position of the bicyclic core and is supplied as a monohydrochloride salt, distinguishing it from the free base (CAS 1256812-56-2) and the dihydrochloride form (CAS 2193067-92-2).

Molecular Formula C8H10Cl2N2
Molecular Weight 205.08
CAS No. 2305255-67-6
Cat. No. B2890312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride
CAS2305255-67-6
Molecular FormulaC8H10Cl2N2
Molecular Weight205.08
Structural Identifiers
SMILESC1CNCC2=C1C=CN=C2Cl.Cl
InChIInChI=1S/C8H9ClN2.ClH/c9-8-7-5-10-3-1-6(7)2-4-11-8;/h2,4,10H,1,3,5H2;1H
InChIKeySNFBYZRDOUKFFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine Hydrochloride (CAS 2305255-67-6): Procurement-Relevant Identity and Scaffold Context


8-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride (CAS 2305255-67-6) is a heterocyclic building block belonging to the 2,7-naphthyridine family, specifically the partially saturated 1,2,3,4-tetrahydro subclass [1]. The compound features a chlorine substituent at the 8-position of the bicyclic core and is supplied as a monohydrochloride salt, distinguishing it from the free base (CAS 1256812-56-2) and the dihydrochloride form (CAS 2193067-92-2) [2]. The 2,7-naphthyridine scaffold has emerged as a privileged structure in kinase inhibitor discovery, with documented activity against MET, AXL, c-Kit, VEGFR-2, and HPK1 [3]. The tetrahydro-2,7-naphthyridine core offers a reduced-basicity amine (conjugate acid pKa ≈ 7) compared to arginine-like motifs, making it an attractive bioisostere for peptidomimetic design . This specific compound serves primarily as a late-stage functionalization intermediate, where the 8-chloro substituent provides a synthetic handle for nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions to generate diversely substituted analogs [4].

Why In-Class Substitution of 8-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine Hydrochloride Carries Verifiable Risk


Within the 2,7-naphthyridine chemical space, seemingly minor structural variations produce non-interchangeable outcomes in downstream synthetic utility and biological target engagement. The 8-chloro substituent provides a regiochemically distinct electrophilic center that permits selective nucleophilic displacement without competing reactivity at other ring positions, a feature not shared by the 6-chloro isomer (CAS 1335053-26-3) or the unsubstituted parent (CAS 1354940-72-9) [1]. The monohydrochloride salt form (1.0 eq HCl) offers a defined stoichiometry that directly impacts reaction molar calculations, neutralization requirements, and solubility behavior relative to the dihydrochloride salt (CAS 2193067-92-2; 2.0 eq HCl) or the hygroscopic free base . Furthermore, published structure-activity relationship (SAR) data demonstrate that 8-amino-substituted 2,7-naphthyridin-1(2H)-one derivatives—accessed specifically from the 8-chloro intermediate—achieve low-nanomolar potency against c-Kit (IC50 8.5 nM) and VEGFR-2 (IC50 31.7 nM) kinases, whereas the corresponding unsubstituted or 6-substituted congeners show dramatically reduced activity [2]. These quantitative structure-activity cliffs mean that substituting a different halogen regioisomer or salt form during procurement will predictably derail synthetic campaigns and compromise biological assay reproducibility.

Quantitative Differentiation Evidence: 8-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine Hydrochloride vs. Closest Analogs


Regioisomeric Chlorine Placement Determines Downstream Kinase Inhibitor Potency: 8-Cl vs. 6-Cl vs. Unsubstituted

The 8-chloro substituent serves as the essential precursor for 8-amino-substituted 2,7-naphthyridinone kinase inhibitors. Compound 9k, an 8-amino derivative synthesized from an 8-chloro-2,7-naphthyridinone building block, exhibited c-Kit inhibitory activity with IC50 = 8.5 nM, representing a 38.8-fold potency improvement over the unsubstituted parent compound (compound 3, IC50 = 329.6 nM) [1]. Similarly, VEGFR-2 inhibitors 10l and 10r, derived from the same 8-chloro precursor class, achieved IC50 values of 56.5 nM and 31.7 nM respectively, a 5.0–8.8-fold enhancement versus the unsubstituted baseline (compound 3, IC50 = 279.9 nM) [1]. The 6-chloro regioisomer cannot undergo analogous SNAr amination at the 8-position due to the absence of the electron-deficient 8-chloro center activated by the adjacent ring nitrogen, making it non-interchangeable for this synthetic route [2].

Kinase inhibitor design Structure-activity relationship (SAR) Medicinal chemistry

Salt Stoichiometry Directly Governs Molecular Weight, Molar Equivalents, and Aqueous Solubility

The monohydrochloride salt (CAS 2305255-67-6) has a defined molecular weight of 205.08 g/mol (C8H9ClN2·HCl) and contains one equivalent of HCl, whereas the dihydrochloride salt (CAS 2193067-92-2) carries two equivalents of HCl with a molecular weight of 241.55 g/mol (C8H9ClN2·2HCl), and the free base (CAS 1256812-56-2) has a molecular weight of 168.62 g/mol . These differences in HCl content translate to a 17.8% increase in molecular weight per additional HCl equivalent . The predicted LogP of the free base is 1.71 , whereas salt formation is expected to significantly increase aqueous solubility (class-level inference based on general hydrochloride salt behavior) [1]. The crystalline monohydrochloride also offers superior handling characteristics—reduced hygroscopicity, better flowability, and defined melting behavior—compared to the often amorphous or waxy free base .

Salt-form selection Pre-formulation Synthetic chemistry

8-Chloro Tetrahydro-2,7-naphthyridine Core Enables Selective MET/AXL Kinase Inhibition Not Achievable with 1,6- or 1,8-Naphthyridine Isomers

2,7-Naphthyridinone derivatives built from the 8-chloro-2-phenyl-2,7-naphthyridin-1(2H)-one scaffold demonstrated selective MET and AXL kinase inhibition with IC50 values as low as 13.8 nM (MET, compound 17c) and 17.2 nM (AXL, compound 17e) [1]. In contrast, cabozantinib, a clinically approved multikinase inhibitor, showed no selectivity between MET and AXL in the same assay panel [1]. The 1,6-naphthyridine isomer, while also active against MET, exhibits a broader kinase inhibition profile (including Lck, IGF-1R, Abl, FGFR, and ALK) with reduced target selectivity, as reported in a parallel scaffold comparison study [2]. The 1,8-naphthyridine scaffold, exemplified by gemifloxacin, is predominantly associated with antibacterial topoisomerase inhibition rather than selective kinase targeting [3]. These differential selectivity profiles are scaffold-intrinsic and cannot be replicated by simply substituting the naphthyridine isomer core.

Kinase selectivity MET/AXL dual inhibition Scaffold hopping

Reduced Basicity (pKa ≈ 7) Relative to Arginine-like Motifs Improves Cell Permeability for Intracellular Target Engagement

The 1,2,3,4-tetrahydro-2,7-naphthyridine scaffold functions as a conformationally restricted bioisostere of 2-(3-pyridyl)ethylamine with a conjugate acid pKa of approximately 7, compared to pKa ≈ 13.8 for the arginine guanidinium group it often replaces . This >6.8 log unit reduction in basicity shifts the ionization state at physiological pH: the tetrahydro-2,7-naphthyridine moiety is predominantly neutral and membrane-permeable, whereas arginine analogs remain permanently charged and require active transport . The 8-chloro substituent further modulates electron density on the ring, with predicted pKa variation relative to the unsubstituted scaffold (predicted pKa 7.20 for the 6-chloro analog) . Experimental logD or PAMPA permeability data for the specific 8-chloro derivative are not publicly available; this evidence is extrapolated from class-level behavior of the tetrahydro-2,7-naphthyridine scaffold.

Physicochemical optimization Cell permeability Peptidomimetic design

Validated Application Scenarios for 8-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine Hydrochloride (CAS 2305255-67-6)


Synthesis of 8-Amino-Substituted 2,7-Naphthyridinone Kinase Inhibitors via SNAr Amination

The 8-chloro substituent is the established entry point for synthesizing 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives with potent c-Kit (IC50 = 8.5 nM) and VEGFR-2 (IC50 = 31.7–56.5 nM) inhibitory activity [1]. The monohydrochloride salt must be free-based prior to nucleophilic aromatic substitution (SNAr) with substituted anilines. Alternative halogen regioisomers (6-Cl, 5-Br) lack the requisite 8-position electrophilicity activated by the adjacent N-7 ring nitrogen and cannot be used for this validated synthetic route [2].

MET/AXL Dual Kinase Inhibitor Lead Optimization Programs

The 8-chloro-2-phenyl-2,7-naphthyridin-1(2H)-one building block class has produced selective MET/AXL kinase inhibitors with IC50 values down to 13.8 nM (MET) and 17.2 nM (AXL), outperforming the clinically approved multikinase inhibitor cabozantinib in selectivity [1]. The 1,2,3,4-tetrahydro-2,7-naphthyridine core provides the conformational rigidity and reduced basicity (pKa ≈ 7) necessary for cell permeability in intracellular kinase engagement [2]. This compound is suitable for medicinal chemistry teams pursuing MET/AXL-driven oncology indications where isoform selectivity is critical for therapeutic index.

Peptidomimetic Scaffold Design Requiring Defined Salt Stoichiometry

The tetrahydro-2,7-naphthyridine core serves as a conformationally restricted analog of 2-(3-pyridyl)ethylamine, where the monohydrochloride salt (1.0 eq HCl) provides precisely one neutralizing equivalent for amide coupling or reductive amination reactions [1]. The defined salt stoichiometry eliminates the molar ambiguity inherent in hygroscopic free bases or variable-hydration dihydrochloride salts (MW 241.55 vs. 205.08), ensuring reproducible stoichiometry in multi-step synthetic sequences [2]. Applications include protease inhibitor design, integrin antagonist scaffolds, and other peptidomimetic programs where the favorable pKa of ~7 improves membrane permeability relative to arginine-based motifs (pKa ~13.8) [1].

HPK1 Immuno-Oncology Inhibitor Discovery

Naphthyridine compounds, including tetrahydro-2,7-naphthyridine derivatives, have been patented as Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors for cancer immunotherapy applications (Patents US 10,407,424; WO 2018/075968) [1]. The 2,7-naphthyridine scaffold, with the 8-position available for diversification through the 8-chloro intermediate, enables systematic exploration of HPK1 ATP-binding pocket interactions. The hydrochloride salt form is preferred for compound library management due to its crystalline stability and ease of automated weighing, compared to the hygroscopic free base [2].

Quote Request

Request a Quote for 8-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.